4-Methoxy-2-methylphenylacetyl chloride
Overview
Description
4-Methoxy-2-methylphenylacetyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methylphenylacetyl chloride can be synthesized through the reaction of 4-methoxy-2-methylphenylacetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride in an inert atmosphere, such as nitrogen, to produce the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylphenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methoxy-2-methylphenylacetic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: The reduction reaction is carried out in an inert atmosphere, often at low temperatures to control the reaction rate.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
Scientific Research Applications
4-Methoxy-2-methylphenylacetyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylphenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetyl chloride: Similar structure but lacks the methyl group at the 2-position.
2-Methylphenylacetyl chloride: Similar structure but lacks the methoxy group at the 4-position.
Phenylacetyl chloride: The parent compound without any substituents on the phenyl ring.
Uniqueness
4-Methoxy-2-methylphenylacetyl chloride is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. These substituents influence the compound’s reactivity and the types of derivatives that can be synthesized from it. The methoxy group is an electron-donating group, which can affect the electrophilicity of the acyl chloride group, while the methyl group can provide steric hindrance, influencing the compound’s overall reactivity .
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGKFFCKJBDANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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